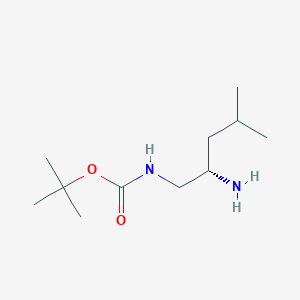

((S)-(2-Amino-4-méthyl-pentyl)-carbamique acide tert-butyle ester

Vue d'ensemble

Description

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a chiral carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Applications De Recherche Scientifique

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in the body to release the active compound.

Industry: Utilized in the production of polymers and other materials due to its reactivity and stability

Mécanisme D'action

Target of Action

The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .

Action Environment

The action, efficacy, and stability of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-2-amino-4-methylpentanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted carbamates.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-4-methylpentanol: Lacks the ester group, making it less reactive in certain chemical reactions.

tert-Butyl carbamate: Lacks the chiral center and amino group, limiting its biological applications.

®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement

Uniqueness

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is unique due to its combination of a chiral center, an amino group, and a tert-butyl ester group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.